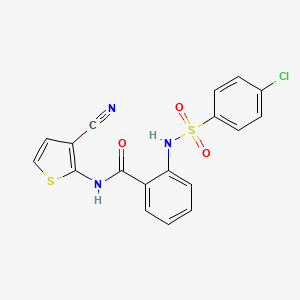

![molecular formula C24H21N5O4 B6484439 ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 887880-88-8](/img/structure/B6484439.png)

ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, specific properties such as melting point, boiling point, solubility, and stability are not provided in the available literature .Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Specific safety and hazard information for “ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate” is not provided in the available literature .

Mecanismo De Acción

Target of Action

AKOS015862187, also known as F2589-0036, VU0491601-1, SR-01000024072-1, SR-01000024072, or ethyl 2-{1-methyl-2,4-dioxo-7,8-diphenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate, is a voltage-dependent anion channel (VDAC) inhibitor . The primary target of this compound is the VDAC, which plays a crucial role in controlling the passage of ions and other metabolites across the mitochondrial outer membrane .

Mode of Action

The compound interacts with its target, the VDAC, by reducing channel conductance . This interaction inhibits the oligomerization of VDAC, prevents the release of cytochrome C from mitochondria, and subsequently inhibits apoptosis .

Result of Action

The inhibition of VDAC by AKOS015862187 leads to a reduction in apoptosis, as evidenced by its ability to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis in HEK-293 cells . This suggests that the compound may have potential therapeutic applications in conditions where apoptosis is a key factor.

Propiedades

IUPAC Name |

ethyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c1-3-33-19(30)15-28-22(31)20-21(26(2)24(28)32)25-23-27(20)14-18(16-10-6-4-7-11-16)29(23)17-12-8-5-9-13-17/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGBYWPBGPELMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484368.png)

![ethyl 2-{2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484369.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B6484384.png)

![ethyl 1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperidine-4-carboxylate](/img/structure/B6484387.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B6484392.png)

![N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6484426.png)

![3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1-phenylurea](/img/structure/B6484434.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6484441.png)

![ethyl 2-[8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6484456.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one](/img/structure/B6484467.png)

![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6484472.png)

![N-(3-chlorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6484485.png)